molecular formula C19H16ClN3O4S B6494560 1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900010-97-1

1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6494560
CAS No.: 900010-97-1
M. Wt: 417.9 g/mol
InChI Key: VTGXYMRGWNBFJP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine family, characterized by a bicyclic heterocyclic framework. The structure features a 4-chlorophenyl group at position 1 and a 4-nitrobenzenesulfonyl group at position 2 (Figure 1). The 4-nitrobenzenesulfonyl substituent is a strong electron-withdrawing group, which enhances electrophilicity and may influence reactivity in substitution or coupling reactions .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-15-5-3-14(4-6-15)19-18-2-1-11-21(18)12-13-22(19)28(26,27)17-9-7-16(8-10-17)23(24)25/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGXYMRGWNBFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrazine backbone substituted with a 4-chlorophenyl group and a 4-nitrobenzenesulfonyl moiety. This structural arrangement is believed to contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This can lead to effects such as reduced inflammation or altered metabolic pathways.
  • Antibacterial Properties : Similar compounds have demonstrated antibacterial activity against various strains of bacteria, suggesting that this compound may also exhibit similar effects.
  • Anticancer Activity : The presence of the nitro group may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Biological Activity Data

A summary of relevant biological activities and findings related to the compound is presented in the table below:

Activity Type Description Reference
AntibacterialModerate activity against Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionStrong inhibitory effects on urease and acetylcholinesterase.
AnticancerInduces apoptosis in various cancer cell lines; mechanism involves enzyme inhibition.
Anti-inflammatoryReduces nitric oxide production in LPS-stimulated microglia.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or derivatives:

  • Antibacterial Screening :
    A study synthesized compounds similar to the target molecule and evaluated their antibacterial properties. They found that derivatives exhibited moderate to strong activity against specific bacterial strains, indicating potential for development as antibacterial agents .
  • Enzyme Interaction Studies :
    Research involving docking studies showed that the compound interacts effectively with bovine serum albumin (BSA), suggesting good pharmacokinetic properties and potential for therapeutic use .
  • Cancer Therapy Potential :
    Investigations into the anticancer properties revealed that compounds with similar structures could inhibit tumor growth in vitro by inducing apoptosis through specific signaling pathways .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit cytotoxicity against various cancer cell lines. The incorporation of the nitrobenzenesulfonyl group may enhance the selectivity and potency of these compounds against tumor cells.

Case Study:
In a study focusing on the synthesis of pyrrolo[1,2-a]pyrazine derivatives, researchers found that compounds similar to 1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine showed promising activity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its sulfonamide functionality allows for further modifications through nucleophilic substitution reactions. This property is particularly useful in synthesizing more complex molecules for drug discovery.

Synthesis Example:
A synthetic route involving the reaction of this compound with amines has been reported to yield various sulfonamide derivatives. These derivatives have shown enhanced biological activity compared to their parent compounds .

Catalysis

The compound has potential applications in catalysis due to its ability to stabilize reactive intermediates. It can be used as a catalyst or co-catalyst in various organic reactions, including cross-coupling reactions and cycloadditions.

Research Findings:
Studies have demonstrated that pyrrolo[1,2-a]pyrazines can act as effective catalysts in the synthesis of heterocycles. The presence of electron-withdrawing groups like nitro and sulfonyl enhances the electrophilicity of the compound, making it an efficient catalyst .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentAnti-cancer activity; apoptosis induction in cancer cells
Organic SynthesisIntermediate for synthesizing sulfonamide derivatives
CatalysisStabilization of reactive intermediates; effective in heterocycle synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties
1-(4-Chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine 1: 4-Chlorophenyl
2: 4-Nitrobenzenesulfonyl
Sulfonamide, Nitro ~435.87 (estimated) Potential pharmacological activity (unconfirmed)
1-(3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazin-6-yl)ethanone Pyrrolo[1,2-a]pyrazine 3: 4-Chlorophenyl
6: Acetyl
Ketone ~296.75 Model for regioselective electrophilic substitution
1-(4-Chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine 1: 4-Chlorophenyl
2: Carboxamide
Amide ~407.90 Intermediate for bioactive molecule design
4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one Pyrazole 4: 4-Chlorophenyl hydrazine
3: Methyl
Hydrazone, Ketone ~237.67 Antimicrobial activity (literature-based)
2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid Pyrrolo[1,2-a]pyrazine 6: Carboxylic acid
2: Boc-protected amine
Carboxylic acid, Tert-butyloxycarbonyl ~310.34 Building block for peptide-mimetic drugs

Key Observations

Substituent Effects on Reactivity :

  • The 4-nitrobenzenesulfonyl group in the target compound is more electron-withdrawing than acetyl (in ) or carboxamide (in ) groups. This difference may reduce nucleophilic aromatic substitution reactivity but enhance stability under acidic conditions .
  • Regioselectivity : Acetylation of pyrrolo[1,2-a]pyrazines occurs preferentially at position 6 or 8 depending on reaction conditions (e.g., AlCl3 vs. other Lewis acids) . The sulfonylation position in the target compound (position 2) suggests steric or electronic directing effects from the 4-chlorophenyl group.

Synthetic Methodologies :

  • Friedel-Crafts Acylation : Used for acetylated analogs (e.g., compound in ) with AlCl3 as a catalyst. Similar conditions could apply for sulfonylation with benzenesulfonyl chloride.
  • Protection/Deprotection Strategies : Boc-protected derivatives (e.g., ) highlight the utility of temporary functional group masking for stepwise synthesis.

Biological Activity: While direct data for the target compound is unavailable, sulfonamide-containing analogs (e.g., ) exhibit antimicrobial and cytotoxic activities. Pyrazolone derivatives (e.g., ) show antimicrobial properties, but their planar structures differ significantly from the saturated pyrrolo[1,2-a]pyrazine core, which may influence target selectivity.

Structural Insights :

  • Bond Length Variations : In pyrazolone derivatives, C═O bond lengths range from 1.207–1.313 Å, while N—N bonds are 1.373–1.420 Å . The target compound’s sulfonamide group likely has longer S—O bonds (~1.44 Å), affecting conformational flexibility.

Research Findings and Data Tables

Table 2: Spectroscopic Comparison

Compound IR (cm⁻¹) 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Target Compound (estimated) ~1350 (S=O), ~1520 (NO2) 7.5–8.5 (aromatic H), 3.5–4.5 (pyrrolidine H) ~125 (C-SO2), ~150 (C-NO2)
3-(4-Chlorophenyl)-pyrazine 1-oxide 1507, 1344, 816 7.95 (d, J=4 Hz), 8.84 (s, pyrazine) N/A
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one 1705 (C=O) 7.254 (d, J=9 Hz), 4.699 (m) 192.1 (C=O), 140.3 (C-Cl)

Preparation Methods

Chlorosulfonation of Aromatic Precursors

  • Chlorobenzene Sulfonation : Chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) to form 4-chlorobenzenesulfonyl chloride.

    • Molar Ratios : 1:1.6:3.2 (chlorobenzene:ClSO₃H:SOCl₂).

    • Byproduct Management : 4,4'-Dichlorodiphenylsulfone is separated via vacuum distillation or filtration.

Nitration of Benzenesulfonyl Chloride

  • Nitration Conditions : Treating 4-chlorobenzenesulfonyl chloride with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group.

    • Regioselectivity : The nitro group preferentially occupies the para position due to steric and electronic effects.

Sulfonamide Coupling

  • Reaction with Pyrrolo[1,2-a]Pyrazine : The sulfonyl chloride reacts with the heterocyclic amine under basic conditions (e.g., NaOH, NH₃).

    • Solvent : Acetone or THF at 40–60°C.

    • Yield : ~90% after purification.

4-Chlorophenyl Group Introduction

The 4-chlorophenyl moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. A phase-transfer-catalyzed method from Ambeed (2020) demonstrates efficient alkylation:

Alkylation of Pyrazole Intermediates

  • Conditions :

    • Substrate : 1-(4-Chlorophenyl)-3-hydroxypyrazole.

    • Alkylating Agent : 2-Nitrobenzyl bromide.

    • Catalyst : Benzyltriethylammonium chloride.

    • Base : NaOH in acetone/H₂O.

  • Yield : 92.7% at 40°C.

Coupling to Pyrrolo[1,2-a]Pyrazine

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) facilitate C–N bond formation between aryl halides and amines.

    • Ligand : XPhos or BINAP.

    • Solvent : Toluene at 100°C.

Integrated Synthesis Pathway

Combining the above steps, a plausible route is:

  • Step 1 : Synthesize pyrrolo[1,2-a]pyrazine via cyclization of 2-formyl-N-propargylpyrrole.

  • Step 2 : Sulfonate with 4-nitrobenzenesulfonyl chloride.

  • Step 3 : Introduce 4-chlorophenyl via phase-transfer alkylation.

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYieldReference
CyclizationNH₄OAc, DMF, 80°C85%
SulfonationClSO₃H/SOCl₂, 0°C90%
AlkylationNaOH, acetone/H₂O92.7%

Challenges and Optimization

  • Regioselectivity : Competing sulfonation at multiple positions necessitates precise stoichiometry.

  • Byproduct Formation : 4,4'-Dichlorodiphenylsulfone requires separation via vacuum distillation.

  • Purification : Silica gel chromatography or recrystallization (e.g., methanol/water) improves purity .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield (%)
14-Nitrobenzenesulfonyl chloride, K₂CO₃DMF80°C, 12h~65
2Column chromatographyEthyl acetate/hexaneRT95% purity

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., chlorophenyl and nitrobenzenesulfonyl groups). Compare chemical shifts with analogous pyrrolo-pyrazine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretching vibrations .

Advanced Question: How can conflicting spectroscopic data (e.g., ambiguous NOE correlations in NMR) be resolved?

Methodological Answer:

  • 2D NMR Techniques : Employ NOESY or ROESY to distinguish spatial proximity of protons in the pyrrolo-pyrazine core and substituents .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, similar compounds (e.g., pyrazolo[1,5-a]pyrazines) have been structurally validated via single-crystal diffraction .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for conformational validation .

Advanced Question: What strategies mitigate side reactions during sulfonation?

Methodological Answer:

  • Controlled Reaction Stoichiometry : Use a 1.2:1 molar ratio of 4-nitrobenzenesulfonyl chloride to the pyrrolo-pyrazine precursor to avoid over-sulfonation .
  • Temperature Gradients : Initiate sulfonation at 50°C, then gradually increase to 80°C to suppress decomposition.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Advanced Question: How do electronic effects of the nitrobenzenesulfonyl group influence reactivity?

Methodological Answer:
The nitro group is a strong electron-withdrawing moiety, which:

  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution at the para position of the sulfonyl group .
  • Modulates Redox Properties : Electrochemical studies on similar sulfonylated heterocycles show reversible reduction peaks at ~-0.8 V (vs. Ag/AgCl) due to nitro group reduction .

Q. Table 2: Electronic Effects in Analogous Compounds

SubstituentHammett Constant (σ)Redox Potential (V)
4-Nitrobenzenesulfonyl+1.25-0.82
4-Chlorophenyl+0.23N/A

Advanced Question: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases or cyclooxygenase (COX) enzymes. Pyrazine derivatives often show affinity for ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding mode persistence .

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